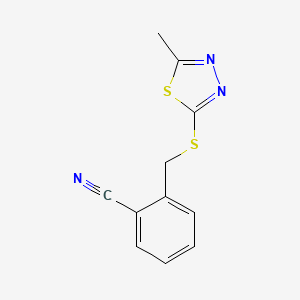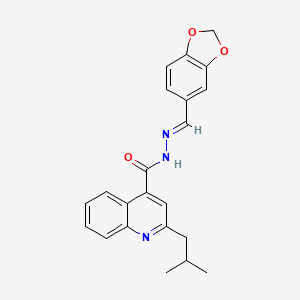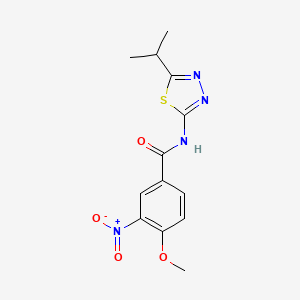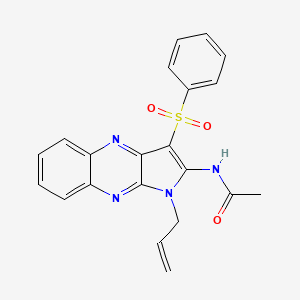
2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole unit have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
It’s known that the thiadiazole fragment in molecules can interact with biological targets, leading to various effects . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, potentially altering the function of the target proteins or enzymes.
Biochemical Pathways
Given the broad bioactivity profiles displayed by compounds with a 1,3,4-thiadiazol unit , it’s likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and microbial metabolism.
Result of Action
Given the bioactivity profiles of compounds with a 1,3,4-thiadiazol unit , the compound could potentially have effects such as inhibiting cell growth, reducing inflammation, or killing microbes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile typically involves the following steps:
Formation of 5-Methyl-1,3,4-thiadiazole-2-thiol: This can be achieved by reacting 2-amino-5-methyl-1,3,4-thiadiazole with carbon disulfide in the presence of a base such as sodium hydroxide.
Thioether Formation: The thiol group of 5-Methyl-1,3,4-thiadiazole-2-thiol is then reacted with benzyl chloride to form the thioether linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Known for its urease inhibitory activity.
N4-(5-Methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Used in dye synthesis.
Uniqueness
2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is unique due to its combination of a thiadiazole ring and a benzonitrile group, which provides a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Eigenschaften
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-8-13-14-11(16-8)15-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYAJBDRWDJYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(4-Methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B5773488.png)

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)


![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5773551.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)



